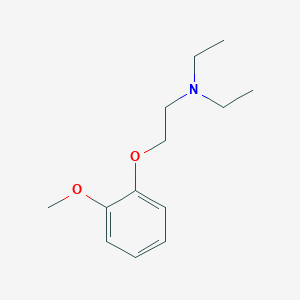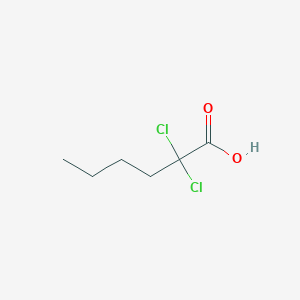
4-碘苄醇
概述
描述
4-Iodobenzyl alcohol is an organic compound with the molecular formula C7H7IO. It is a derivative of benzyl alcohol where an iodine atom is substituted at the para position of the benzene ring. This compound is a white to pale yellow crystalline powder and is known for its use in various chemical syntheses and applications.
科学研究应用
4-Iodobenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.
Industry: 4-Iodobenzyl alcohol is used in the production of specialty chemicals and materials, including polymers and resins.
安全和危害
4-Iodobenzyl alcohol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing its dust/fume/gas/mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought .
作用机制
Target of Action
4-Iodobenzyl alcohol, also known as (4-iodophenyl)methanol, is a benzyl alcohol derivative . The primary target of this compound is the respiratory system .
Result of Action
It has been noted that this compound may cause skin and eye irritation, as well as respiratory irritation .
Action Environment
The action of 4-Iodobenzyl alcohol may be influenced by various environmental factors. For instance, dust formation should be avoided, and the compound should be handled only in well-ventilated areas or outdoors . Personal protective equipment, such as dust masks, eyeshields, and gloves, should be used when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions
4-Iodobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-iodobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds at room temperature and yields 4-iodobenzyl alcohol as the primary product.
Another method involves the hydrolysis of 4-iodobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH). This reaction also takes place at room temperature and produces 4-iodobenzyl alcohol.
Industrial Production Methods
Industrial production of 4-iodobenzyl alcohol often involves the iodination of benzyl alcohol using iodine and a suitable oxidizing agent. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-Iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-iodobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-Iodobenzaldehyde
Reduction: 4-Iodotoluene
Substitution: Various substituted benzyl alcohol derivatives
相似化合物的比较
Similar Compounds
- 4-Bromobenzyl alcohol
- 4-Chlorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 4-Methoxybenzyl alcohol
Comparison
4-Iodobenzyl alcohol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzyl alcohols. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, making 4-iodobenzyl alcohol more reactive in nucleophilic substitution reactions. Additionally, the iodine atom’s electron-withdrawing effect influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
(4-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRHSZYVFYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171339 | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18282-51-4 | |
| Record name | 4-Iodobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, p-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Iodobenzyl alcohol useful in organic synthesis?
A1: 4-Iodobenzyl alcohol serves as a valuable building block due to its reactivity and the versatility of the iodine atom. [, ] For instance, it can be readily converted to 4-Iodobenzyl bromide, a stable protecting group removable via palladium-catalyzed amination followed by acid treatment. [] Additionally, the iodine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents onto the benzyl group. []
Q2: Can you provide an example of 4-Iodobenzyl alcohol's application in material science?
A2: Researchers successfully synthesized a novel ferrocenylthioester utilizing 4-Iodobenzyl alcohol and ferrocene as starting materials. [] This ferrocenylthioester was then electrochemically reduced to form ferrocenylthiol, which self-assembled on gold electrodes, demonstrating potential applications in materials science and electrochemistry. []
Q3: Are there examples of 4-Iodobenzyl alcohol being used to synthesize complex molecules?
A3: Yes, 4-Iodobenzyl alcohol plays a crucial role in synthesizing diacetoxyiodobenzyl triethyl ammonium chloride. [] This multi-step synthesis involves converting 4-Iodobenzyl alcohol to 4-Iodobenzyl chloride, followed by quaternary ammonium salt formation and oxidation. [] The resulting diacetoxyiodobenzyl triethyl ammonium chloride acts as a mild and selective oxidizing agent for alcohols, converting them to aldehydes or ketones. []
Q4: What are the advantages of using triolborate-type monomers like potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate (M1), which contains a structural similarity to 4-Iodobenzyl alcohol, in polymerization reactions?
A4: Triolborate-type monomers like M1, structurally similar to 4-Iodobenzyl alcohol in their use of halogens for further reactions, offer significant advantages in Suzuki–Miyaura catalyst-transfer polycondensation (SCTP). [] These monomers enable the controlled synthesis of well-defined polycarbazole-based materials, such as poly[9-(2-octyldodecyl)-3,6-carbazole] (3,6-PCz), by minimizing side reactions and allowing for end-group functionalization. [] This control over polymer structure and functionality is highly desirable for various applications.
Q5: What safety precautions should be taken when handling 4-Iodobenzyl alcohol?
A5: 4-Iodobenzyl alcohol should be handled with care as it is corrosive and a lachrymator. [] It is recommended to handle it in a well-ventilated area while wearing appropriate personal protective equipment, including gloves and eye protection. [] Contact with skin and eyes should be avoided, and proper waste disposal procedures should be followed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














